(2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one
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Overview
Description
(2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one is a synthetic organic compound that belongs to the class of benzothiazines This compound is characterized by a benzothiazine core structure with a methoxyphenyl substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of 4-methoxybenzaldehyde with 3,4-dihydro-2H-1,4-benzothiazin-3-one in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzothiazine derivatives.
Scientific Research Applications
(2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(4-hydroxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one
- (2E)-2-[(4-chlorophenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one
- (2E)-2-[(4-nitrophenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one
Uniqueness
What sets (2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one apart from its similar compounds is the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s ability to participate in specific chemical reactions and may also affect its biological activity.
Properties
IUPAC Name |
(2E)-2-[(4-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-19-12-8-6-11(7-9-12)10-15-16(18)17-13-4-2-3-5-14(13)20-15/h2-10H,1H3,(H,17,18)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPXOGZQKUEJFF-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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